1-T-Butyl-5-methyl-4-phenylimidazole
Description
Structure
3D Structure
Properties
CAS No. |
61278-76-0 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-tert-butyl-5-methyl-4-phenylimidazole |
InChI |
InChI=1S/C14H18N2/c1-11-13(12-8-6-5-7-9-12)15-10-16(11)14(2,3)4/h5-10H,1-4H3 |
InChI Key |
YOCMPFXUDVLXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1C(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 1 T Butyl 5 Methyl 4 Phenylimidazole
Classical Heterocycle Synthesis Routes for Imidazoles
Classical methods for imidazole (B134444) synthesis often rely on the condensation of readily available starting materials to form the heterocyclic ring. These methods, while established, can sometimes be limited by harsh reaction conditions and modest yields.
One of the most fundamental and widely used classical methods for imidazole synthesis is the Debus-Radziszewski reaction. mdpi.comwikipedia.org This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.org For the synthesis of 1-T-Butyl-5-methyl-4-phenylimidazole, a plausible pathway would involve the reaction of 1-phenyl-1,2-propanedione (a 1,2-dicarbonyl compound), formaldehyde (an aldehyde), and tert-butylamine (a primary amine) in the presence of an acid catalyst. The tert-butylamine serves as the source of the N-1 substituent.
An alternative classical approach involves the initial formation of an imidazole ring with a hydrogen at the N-1 position, followed by N-alkylation. For instance, 5-methyl-4-phenylimidazole could be synthesized first, and then the tert-butyl group could be introduced at the N-1 position. This N-alkylation can be achieved by reacting the N-H imidazole with a tert-butylating agent, such as tert-butyl bromide or tert-butyl iodide, in the presence of a base. mdpi.com However, the bulky nature of the tert-butyl group can make this SN2 reaction challenging.
The efficiency of classical imidazole syntheses is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net For the Debus-Radziszewski synthesis of this compound, various acid catalysts, such as protic acids (e.g., acetic acid) or Lewis acids, could be employed to facilitate the condensation steps. The choice of solvent can also significantly impact the reaction yield, with polar solvents often being favored.
Microwave irradiation has emerged as a valuable tool for accelerating classical organic reactions, including imidazole synthesis. nih.gov The use of microwave heating can dramatically reduce reaction times and, in some cases, improve yields by promoting more efficient energy transfer.
The table below summarizes various catalysts and conditions that have been optimized for the synthesis of trisubstituted imidazoles, which can be adapted for the synthesis of the target compound.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| TMSOTf | Neat (Solvent-free) | 150 (Microwave) | 0.5 h | Good to Excellent |
| CuI | Butanol (BuOH) | Reflux | Short | Up to 95% |
| Benzyltriphenylphosphonium chloride (BTPPC) | Solvent-free | Not specified | Not specified | High |
Modern Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry has seen a shift towards the use of catalytic methods, which often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.
Transition metals, such as copper, palladium, and rhodium, have been extensively used to catalyze the formation of imidazole rings. beilstein-journals.org These methods often involve cross-coupling reactions or oxidative cyclizations. For example, a copper-catalyzed multi-component reaction of an aldehyde, a 1,2-diketone, and ammonium acetate can afford 2,4,5-trisubstituted imidazoles in high yields. nih.gov To synthesize this compound, this could be adapted by using tert-butylamine in place of ammonium acetate.
Palladium-catalyzed C-H activation and functionalization represent another powerful strategy for constructing substituted imidazoles. acs.org This approach could potentially be used to introduce the phenyl and methyl groups onto a pre-formed 1-tert-butylimidazole scaffold.
The following table provides examples of transition metal catalysts used in the synthesis of substituted imidazoles.
| Catalyst | Reaction Type | Substrates | Yield (%) |
|---|---|---|---|
| CuI | Multicomponent Reaction | Aldehyde, Benzoin/Benzil, Ammonium Acetate | Up to 95% |
| Cu(OTf)₂/I₂ | C-C Bond Cleavage/Cyclization | Chalcones, Benzylamines | Good to Moderate |
| Pd(OAc)₂ | Benzannulation | Imidazoles, Alkynes | Not specified |
In recent years, there has been a growing interest in the development of organocatalytic and metal-free synthetic methods as more sustainable alternatives to transition metal catalysis. Organocatalysts, which are small organic molecules, can effectively promote the formation of imidazole rings under mild conditions. For instance, Brønsted acids have been shown to catalyze the synthesis of 1,2,5-trisubstituted imidazoles.
Metal-free approaches often rely on the inherent reactivity of the starting materials under specific conditions. For example, the reaction of chalcones and benzylamines can lead to 1,2,4-trisubstituted imidazoles through a C-C bond cleavage and cyclization cascade. acs.org
Regioselectivity and Stereoselectivity in the Synthesis of this compound
Regioselectivity is a critical consideration in the synthesis of polysubstituted imidazoles, as multiple isomers can potentially be formed. In the context of this compound, the primary regiochemical challenge lies in controlling the placement of the methyl and phenyl groups at the C-4 and C-5 positions.
In a Debus-Radziszewski-type synthesis starting from 1-phenyl-1,2-propanedione, the regioselectivity will be determined by which carbonyl group reacts with the aldehyde and which condenses with the amine. Careful control of reaction conditions and the electronic nature of the substrates can influence this selectivity.
Modern catalytic methods can offer a higher degree of regiocontrol. For instance, directed C-H functionalization strategies can allow for the selective introduction of substituents at specific positions on the imidazole ring.
Stereoselectivity is not a factor in the synthesis of this compound as the molecule is achiral and does not possess any stereocenters.
Control over Substituent Positioning on the Imidazole Core
Achieving the desired 1,4,5-substitution pattern of this compound necessitates synthetic methods that offer a high degree of regiochemical control. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is a topic of significant strategic importance in organic chemistry. rsc.org Various strategies have been developed to direct the placement of substituents on the imidazole ring, which are crucial for obtaining a single, desired isomer over other possibilities. rsc.org
One-pot, multi-component reactions are frequently employed for the synthesis of highly substituted imidazoles. For instance, a four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine (such as t-butylamine), and ammonium acetate can yield 1,2,4-trisubstituted imidazoles under solvent-free conditions. organic-chemistry.org To achieve the 1,4,5-substitution pattern, alternative multi-component strategies are necessary. Mild and efficient protocols have been developed that allow for the regioselective synthesis of 1,4,5-trisubstituted imidazoles from tosylmethyl isocyanide (TosMIC) reagents and imines, which are generated in situ from an aldehyde and a primary amine. organic-chemistry.org
Another approach involves the sequential construction of the imidazole ring, allowing for the introduction of specific substituents at each step. For example, a short and efficient synthesis of 1,4-disubstituted imidazoles has been developed that provides products with complete regioselectivity. nih.gov This method involves the reaction of a glycine derivative to form a 2-azabuta-1,3-diene, followed by the addition of an amine nucleophile which results in a transamination/cyclization to form the substituted imidazole. nih.gov Such methods, which are often insensitive to the steric and electronic properties of the amine component, would be suitable for introducing the bulky t-butyl group at the N-1 position. nih.gov
Recent advances (from 2018 onwards) have placed a strong emphasis on the specific bonds constructed during imidazole formation to ensure regiocontrol. rsc.org These methodologies are assessed based on their functional group compatibility and the resulting substitution patterns. rsc.org For the target molecule, a strategy that forms the N1-C5 and C2-N3 bonds in a controlled manner would be ideal.
Diastereoselective and Enantioselective Synthesis Attempts of Imidazole Analogues
While specific research into the diastereoselective or enantioselective synthesis of this compound is not prominent, the principles have been applied to other complex imidazole-containing molecules, particularly those with therapeutic potential. Such syntheses are critical when a chiral center is present in one of the substituents or when the imidazole itself is part of a larger chiral molecular framework.
For example, a diastereoselective synthesis process has been developed for an enantiomer of a complex imidazole compound that acts as a farnesyltransferase inhibitor. google.com This process involves the conversion of a racemic chloro-derivative to a diastereomeric mixture using a chiral amine, followed by separation and subsequent chemical modification. google.com Interestingly, this particular diastereoselective amination was found to be effective even at room temperature, which is advantageous for commercial-scale production. google.com Such a strategy could theoretically be adapted to imidazole precursors bearing a prochiral center, allowing for the selective formation of one diastereomer.
The development of asymmetric synthetic methods for imidazole analogues continues to be an area of interest, particularly for applications in medicinal chemistry where the biological activity of enantiomers can differ significantly.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of imidazole derivatives is a growing area of focus, aiming to reduce the environmental impact of chemical processes. wjbphs.comresearchgate.netresearchgate.net These principles are directly applicable to the potential synthesis of this compound.
Key green chemistry strategies in imidazole synthesis include the use of environmentally benign solvents, solvent-free reaction conditions, and catalysts that can be easily recovered and reused. wjbphs.comnih.gov For instance, the use of lemon juice, a natural and biodegradable resource, has been reported as an effective biocatalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.netjipbs.com This approach offers benefits like short reaction times, easy work-up procedures, and good yields. jipbs.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times compared to conventional heating methods. wjbphs.comresearchgate.net
The following table summarizes various green catalysts and conditions used in the synthesis of imidazole derivatives:
| Catalyst/Condition | Reactants | Solvent | Advantages |
| Lemon Juice | Benzil, Aromatic Aldehydes, Ammonium Acetate | Ethanol | Inexpensive, biodegradable, non-toxic catalyst, short reaction time. researchgate.netjipbs.com |
| Fe3O4@SiO2/BNC | Benzil, Aldehydes, Anilines, Ammonium Acetate | Solvent-free | Reusable catalyst, high efficiency. nih.gov |
| Microwave Irradiation | Aldehydes, Benzil, Ammonium Acetate | None or Green Solvent | Reduced reaction time, increased yields. wjbphs.comresearchgate.net |
| Aqueous Medium | Primary Amines, Trichloro derivative of acetonitrile, Isatin | Water | Ecologically favorable, high yields. samipubco.comsamipubco.com |
Solvent-Free and Aqueous Medium Synthesis of Imidazole Derivatives
A significant advancement in the green synthesis of imidazoles is the move towards solvent-free conditions or the use of water as a reaction medium. samipubco.comsamipubco.com These methods reduce or eliminate the need for volatile and often toxic organic solvents.
Solvent-free, one-pot syntheses of imidazole derivatives have been developed that offer high yields and easy set-up. asianpubs.org For example, heating a mixture of a dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions is an effective method for producing polysubstituted imidazoles. rsc.orgorganic-chemistry.org This approach is not only environmentally friendly but also often leads to simpler purification processes. asianpubs.org
Similarly, conducting the synthesis in an aqueous medium is a highly attractive green alternative. samipubco.comsamipubco.com Water is an ideal solvent from an environmental and economic perspective. Three-component condensation reactions promoted in water have been shown to be effective and ecologically favorable for synthesizing imidazoles in high yields. samipubco.comsamipubco.com The unique properties of water can sometimes enhance reaction rates and selectivity. The Debus-Radziszewski synthesis, a classic method for imidazole formation, can be adapted to these green conditions. researchgate.net
Atom Economy and Waste Reduction in Imidazole Production
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comjocpr.com Synthetic routes with high atom economy are designed to minimize the generation of byproducts, thus reducing waste. jocpr.comnih.gov
Multi-component reactions are inherently more atom-economical than multi-step syntheses as they combine several starting materials into a single product in one step. mdpi.com For example, a gold-catalyzed [3 + 2] annulation of 1,2,4-oxadiazoles with ynamides for the synthesis of 4-aminoimidazoles proceeds with 100% atom economy. organic-chemistry.org Another highly atom-economical method is the aerobic cross-dehydrogenative coupling of amidines and chalcones, which is catalyzed by flavin and iodine. acs.org This metal-free reaction uses molecular oxygen as the oxidant and generates only water as a byproduct. acs.org
The calculation for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
Advanced Spectroscopic and Structural Elucidation of 1 T Butyl 5 Methyl 4 Phenylimidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-T-Butyl-5-methyl-4-phenylimidazole and Analogues
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide unambiguous assignment of all proton and carbon signals, confirm connectivity, and offer insights into the molecule's preferred conformation.
Due to the presence of multiple distinct proton and carbon environments in this compound, one-dimensional ¹H and ¹³C NMR spectra would likely exhibit some signal overlap, particularly in the aromatic region. Multi-dimensional NMR techniques are crucial for resolving these ambiguities and achieving complete and accurate assignments.
Based on data from analogous compounds such as 1-tert-butyl-3-propylimidazolium iodide and various phenyl- and methyl-substituted imidazoles, the expected chemical shifts for the key structural motifs of this compound can be predicted. monmouthcollege.edursc.org The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region of the ¹H NMR spectrum, likely around 1.7 ppm. monmouthcollege.edu The methyl group protons at the C5 position would also appear as a singlet, anticipated in the range of 2.0-2.5 ppm. The single proton on the imidazole (B134444) ring (C2-H) is expected to be the most downfield of the non-aromatic protons. The protons of the phenyl ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm, with their exact shifts and multiplicities depending on the electronic effects of the imidazole ring and the rotational dynamics around the C4-phenyl bond.
In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group would be found around 60-65 ppm, while the three equivalent methyl carbons of this group would resonate near 31 ppm. monmouthcollege.edu The C5-methyl carbon is expected in the upfield region. The carbons of the imidazole and phenyl rings would be located in the downfield region, typically from 120 to 150 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃) | ~1.7 (s, 9H) | ~31 |
| tert-Butyl (C) | - | ~62 |
| C5-Methyl (CH₃) | ~2.3 (s, 3H) | ~15 |
| Imidazole C2-H | ~7.5 (s, 1H) | ~135 |
| Phenyl (Ar-H) | 7.2-7.8 (m, 5H) | 125-135 |
| Imidazole C4 | - | ~138 |
| Imidazole C5 | - | ~130 |
Note: These are predicted values based on analogous structures and may vary from experimental results. 's' denotes a singlet, and 'm' denotes a multiplet.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons within a molecule. For this compound, a NOESY experiment would be instrumental in determining the preferred orientation of the tert-butyl and phenyl groups relative to the imidazole ring.
Specifically, cross-peaks would be expected between the protons of the tert-butyl group and the C2-H of the imidazole ring, confirming the N1-substitution. More importantly, correlations between the ortho-protons of the phenyl ring and the protons of the C5-methyl group would provide direct evidence for the rotational conformation (torsion angle) around the C4-phenyl bond. The intensity of these NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative analysis of through-space distances and preferred molecular conformation in solution.
To definitively link the proton and carbon signals and establish the carbon skeleton, heteronuclear correlation experiments are essential.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu For this compound, an HSQC spectrum would show correlations for the C2-H, the C5-methyl, the tert-butyl methyls, and the phenyl C-H groups, confirming their one-bond connections. nih.govacs.orghmdb.ca
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. columbia.edu This is particularly useful for identifying connections involving quaternary carbons (which have no attached protons and are therefore absent in HSQC spectra). Key expected HMBC correlations for this compound would include:
Correlations from the tert-butyl protons to the N1-attached quaternary carbon and to the C2 and C5 carbons of the imidazole ring.
Correlations from the C5-methyl protons to the C4 and C5 carbons of the imidazole ring.
Correlations from the ortho-protons of the phenyl ring to the C4 carbon of the imidazole ring, confirming the attachment point.
Together, these multi-dimensional NMR experiments would provide a comprehensive and unambiguous structural assignment of this compound in solution.
X-ray Crystallography and Solid-State Structural Analysis of this compound
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Analysis of the crystal structure of this compound would offer definitive proof of its molecular conformation and insights into its solid-state packing.
The solid-state conformation of this compound would be defined by several key torsion angles. Of particular interest is the torsion angle between the plane of the phenyl ring and the plane of the imidazole ring. In related 1-phenyl-1H-imidazole structures, this angle has been observed to vary significantly, for instance, being 24.58 (7)° in 4-(1H-imidazol-1-yl)benzaldehyde and 43.67 (4)° in 1-(4-methoxyphenyl)-1H-imidazole, depending on the electronic nature of substituents and the crystal packing forces. iucr.org For this compound, steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the imidazole ring (the C5-methyl group) would likely lead to a non-planar arrangement. The precise value of this torsion angle would be a key descriptor of the molecule's solid-state geometry.
Typical Torsion Angles in Phenylimidazole Analogs
| Compound | Phenyl-Imidazole Torsion Angle (°) | Reference |
| 4-(1H-imidazol-1-yl)benzaldehyde | 24.58 | iucr.org |
| 1-(4-methoxyphenyl)-1H-imidazole | 43.67 | iucr.org |
| 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | 25.44 | iosrjournals.org |
The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. While the molecule lacks strong hydrogen bond donors (like N-H), it can act as a hydrogen bond acceptor via its sp²-hybridized nitrogen atom (N3).
Common interactions observed in the crystal structures of similar imidazole derivatives include:
Weak Hydrogen Bonds: C-H···N interactions, where a proton from a phenyl or methyl group on one molecule interacts with the lone pair of the N3 nitrogen on an adjacent molecule, are frequently observed. iucr.org
π-π Stacking: The aromatic phenyl and imidazole rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are highly dependent on the relative orientation of the rings, with both face-to-face and offset arrangements being possible. The centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å.
Analysis of the crystal packing of this compound would involve identifying these interactions and understanding how they assemble the individual molecules into a stable, three-dimensional lattice. This information is crucial for understanding the material's physical properties, such as its melting point and solubility.
Polymorphism and Co-crystallization Studies of Imidazole Derivatives
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for imidazole derivatives due to the significant impact of crystal structure on the physical and biological properties of a compound. researchgate.netresearchgate.net While polymorphs of N-substituted azoles are not extensively common, their study is vital as different forms can exhibit varied pharmacological activities. researchgate.net The formation of specific polymorphs is highly sensitive to crystallization conditions. youtube.com Factors such as solvent polarity, temperature, and cooling rates can dictate which crystalline form is produced. youtube.comnih.gov For instance, in studies of metronidazole, an imidazole derivative, solvents with higher relative polarity were found to yield the thermodynamically stable polymorphic form, while those with lower polarity produced a metastable form. nih.gov
Co-crystallization is another strategy employed to modify the physicochemical properties of active pharmaceutical ingredients, including those with an imidazole core. researchgate.net This technique involves combining the target molecule with a benign coformer to create a new crystalline solid with a unique structure held together by noncovalent interactions. researchgate.net Research indicates that co-crystals have a greater propensity for polymorphism compared to single-component systems. researchgate.net The structural diversity in these systems can arise from different types of polymorphism, including packing, conformational, and synthon polymorphism. researchgate.net The selection of coformers and solvents is crucial, as their interactions play a significant role in nucleation and crystal growth, potentially leading to the formation of solvates or different polymorphic co-crystals. nih.govresearchgate.net The study of these multi-component solids is essential for understanding and controlling the properties of imidazole-based compounds. rsc.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characteristics of this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive method for analyzing the functional groups and bonding characteristics of this compound. westmont.edu These two methods are complementary; IR spectroscopy measures absorption based on changes in the dipole moment of a molecule, while Raman spectroscopy measures scattered light resulting from changes in the molecule's polarizability. westmont.edu The resulting spectra provide a unique molecular fingerprint, with specific peaks corresponding to the vibrational modes (stretching, bending, twisting) of the chemical bonds within the molecule. westmont.edu For a complex molecule like this compound, the spectra would reveal characteristic vibrations associated with its constituent parts: the tert-butyl group, the methyl group, the phenyl ring, and the substituted imidazole core.
The interpretation of the IR and Raman spectra of this compound involves assigning observed vibrational bands to specific functional groups and bond motions. Based on studies of structurally related compounds like 4-phenylimidazole (B135205) and other substituted imidazoles, a table of expected characteristic vibrational modes can be compiled. researchgate.netresearchgate.net
The high-frequency region (above 2800 cm⁻¹) is dominated by C-H stretching vibrations. westmont.edu The phenyl ring's aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl and methyl groups are expected in the 2850-2975 cm⁻¹ range. westmont.edu The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information, including C=C and C=N stretching vibrations of the aromatic rings, C-H bending modes, and skeletal vibrations of the entire molecule. researchgate.netresearchgate.net
Interactive Data Table: Predicted Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | Tert-butyl, Methyl | 2975 - 2850 | IR, Raman |
| C=N Stretch | Imidazole Ring | 1620 - 1550 | IR, Raman |
| C=C Stretch | Phenyl & Imidazole Rings | 1600 - 1450 | IR, Raman |
| C-H Bending | Methyl, Tert-butyl | 1470 - 1365 | IR |
| C-N Stretch | Imidazole Ring | 1463 - 1300 | IR, Raman |
| C-H Out-of-Plane Bend | Phenyl Ring | 900 - 675 | IR |
To achieve precise and unambiguous band assignments, experimental IR and Raman data are often correlated with theoretical calculations. researchgate.net Density Functional Theory (DFT) is a widely used computational method for this purpose, with the B3LYP functional and basis sets like 6-311G(d,p) being common choices for analyzing imidazole derivatives. researchgate.netresearchgate.net The process involves first optimizing the ground-state molecular geometry of this compound in silico. Subsequently, the vibrational frequencies are calculated for this optimized structure.
The calculated frequencies are typically higher than the experimental ones due to the harmonic approximation used in the calculations. Therefore, they are often multiplied by a scaling factor to improve agreement with the experimental data. researchgate.net A crucial step in the analysis is the calculation of the Potential Energy Distribution (PED), which quantifies the contribution of individual bond stretches, bends, and torsions to each normal vibrational mode. nih.gov This allows for a more definitive assignment of complex vibrational bands that arise from the coupling of multiple motions, providing a detailed and reliable understanding of the molecule's vibrational characteristics. researchgate.net
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis of this compound
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The behavior of the molecule in the mass spectrometer provides valuable information about its stability and the connectivity of its atoms. Studies on analogous structures, such as tert-butylbenzene (B1681246) and tert-butylnaphthalenes, provide a strong basis for predicting the fragmentation pathways of the tert-butyl substituted imidazole. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise elemental composition of a molecule. For this compound, the molecular formula is C₁₄H₁₈N₂. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for the calculation of its exact mass. This high precision makes it possible to distinguish the compound from other molecules that may have the same nominal mass but a different elemental formula.
Interactive Data Table: Elemental Composition Data
| Property | Value |
| Molecular Formula | C₁₄H₁₈N₂ |
| Nominal Mass | 214 u |
| Monoisotopic Mass | 214.146998 u |
| M+1 Isotope Abundance | ~15.5% |
| M+2 Isotope Abundance | ~1.2% |
Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion. In this technique, the molecular ion (parent ion) is selected and subjected to collision-induced dissociation, and the resulting fragment ions (daughter ions) are analyzed.
For this compound, the most likely initial fragmentation event is the loss of a methyl radical (•CH₃) from the sterically bulky tert-butyl group. researchgate.net This fragmentation is analogous to that seen in tert-butylbenzene and results in the formation of a highly stable tertiary carbocation. researchgate.net This [M-15]⁺ ion would be the base peak or a very prominent peak in the mass spectrum. Further fragmentation of this primary ion could involve losses of other small molecules or radicals from the remaining structure.
Interactive Data Table: Predicted MS/MS Fragmentation Pathway
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 214.15 | Molecular Ion |
| [M - CH₃]⁺ | 199.13 | Loss of a methyl radical from the tert-butyl group (base peak) |
| [M - C₄H₉]⁺ | 157.08 | Loss of the entire tert-butyl radical |
| [C₇H₇]⁺ | 91.05 | Tropylium ion, from fragmentation involving the phenyl group |
Computational Chemistry and Theoretical Investigations of 1 T Butyl 5 Methyl 4 Phenylimidazole
Quantum Mechanical (QM) Studies on Electronic Structure of 1-T-Butyl-5-methyl-4-phenylimidazole
Quantum mechanical studies are fundamental to understanding the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which govern the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the total electronic energy. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can elucidate key structural parameters.
Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations
| Parameter | Description | Calculated Value |
| Bond Lengths | ||
| C4-C(Phenyl) | Imidazole-Phenyl bond | 1.48 Å |
| N1-C(t-Butyl) | Imidazole-tert-Butyl bond | 1.49 Å |
| N1-C2 | Imidazole (B134444) ring bond | 1.38 Å |
| C4-C5 | Imidazole ring bond | 1.39 Å |
| Bond Angles | ||
| C5-C4-C(Phenyl) | Phenyl ring orientation | 121.5° |
| C2-N1-C(t-Butyl) | tert-Butyl group orientation | 125.0° |
| Dihedral Angle | ||
| C5-C4-C(Phenyl)-C(Phenyl) | Imidazole-Phenyl twist | 45.2° |
Note: The data presented are representative values derived from typical DFT calculations for similar molecular structures.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
For this compound, the HOMO is typically localized over the electron-rich phenyl and imidazole π-systems, indicating these are the primary sites for electrophilic attack. The LUMO is also distributed across this conjugated system, representing the regions susceptible to nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.89 eV | Highest Occupied Molecular Orbital (Electron Donor) |
| LUMO | -1.25 eV | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |
| Energy Gap (ΔE) | 4.64 eV | Indicator of Kinetic Stability and Chemical Reactivity |
Note: The data presented are representative values.
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, where different colors indicate varying electrostatic potentials. Red regions signify negative potential (high electron density), which are prone to electrophilic attack, while blue regions denote positive potential (electron deficiency), which are susceptible to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral potential.
In this compound, the ESP map would show a significant negative potential (red) around the N3 nitrogen of the imidazole ring due to its lone pair of electrons, making it the primary site for protonation and interaction with electrophiles. The hydrogen atoms of the methyl and phenyl groups would exhibit a positive potential (blue), while the carbon-rich tert-butyl and phenyl groups would be largely neutral (green). This analysis is invaluable for predicting non-covalent interactions and sites of chemical reactivity. orientjchem.org
Table 3: Predicted Reactive Sites from ESP Analysis
| Region | Electrostatic Potential | Predicted Reactivity |
| Imidazole N3 Atom | Strongly Negative (Red) | Nucleophilic / Site for Electrophilic Attack |
| Phenyl Ring π-System | Moderately Negative (Yellow/Orange) | Susceptible to Electrophilic Attack |
| Phenyl & Methyl H-Atoms | Positive (Blue) | Electrophilic / Sites for Nucleophilic Interaction |
Molecular Dynamics (MD) Simulations for Conformational Landscape of this compound
While QM methods provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the molecule's conformational flexibility, rotational barriers, and interactions with its environment. nih.gov
MD simulations are used to explore the different spatial arrangements, or conformations, that this compound can adopt due to the rotation around its single bonds. The most significant rotational degrees of freedom are:
The C4-C(Phenyl) bond: Rotation around this bond determines the orientation of the phenyl ring relative to the imidazole core.
The N1-C(t-Butyl) bond: Rotation of the bulky tert-butyl group.
Simulations can quantify the energy barriers associated with these rotations. The rotation of the phenyl ring is expected to have a moderate energy barrier due to steric hindrance with the adjacent methyl and tert-butyl groups. The resulting conformational landscape reveals the most probable (lowest energy) orientations the molecule will adopt at a given temperature.
Table 4: Representative Rotational Energy Barriers
| Rotational Bond | Description | Estimated Energy Barrier (kcal/mol) |
| C4-C(Phenyl) | Phenyl ring rotation | 3.5 - 5.0 |
| N1-C(t-Butyl) | tert-Butyl group rotation | 2.0 - 3.5 |
Note: Values are estimations based on typical barriers for similar functional groups.
The surrounding environment, particularly the solvent, can significantly influence a molecule's conformational preferences. MD simulations can explicitly model solvent molecules (e.g., water, methanol, DMSO) to study these effects. For this compound, polar solvents are expected to interact with the polar imidazole ring, particularly the N3 atom. These interactions can stabilize specific conformations where the polar part of the molecule is more exposed to the solvent. In contrast, in a nonpolar solvent, intramolecular forces and steric effects would be the dominant factors determining the preferred conformation. MD simulations can track changes in the key dihedral angles and intermolecular interactions to provide a detailed picture of how the solvent modulates the molecule's dynamic behavior.
Reaction Mechanism Prediction and Transition State Analysis for Reactions Involving this compound
The prediction of reaction mechanisms and the analysis of transition states are fundamental to understanding how a chemical transformation occurs. These computational approaches can elucidate the step-by-step pathway of a reaction, identify key intermediates, and determine the energy barriers that govern the reaction rate.
Computational Elucidation of Reaction Pathways
A comprehensive computational study would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of reactions involving this compound. This would allow researchers to identify the most plausible reaction pathways, including the structures of all intermediates and transition states. For instance, in electrophilic or nucleophilic substitution reactions, which are common for imidazole rings, computational analysis could pinpoint the most likely sites of attack and the subsequent molecular rearrangements.
QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Studies on this compound Derivatives (Focused on intrinsic chemical properties and reactivity)
QSAR and QSPR studies are statistical methods used to establish relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. While often used in drug design, these methods can also be applied to understand and predict the intrinsic chemical reactivity of molecules.
Derivation of Molecular Descriptors
To build a QSAR/QSPR model, a set of molecular descriptors must be calculated for each compound in a dataset. These descriptors quantify various aspects of the molecular structure, such as its electronic, steric, and hydrophobic properties. For predicting chemical reactivity, relevant descriptors could include:
Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, Mulliken charges, and dipole moment.
Topological Descriptors: Molecular connectivity indices and shape indices.
Quantum Chemical Descriptors: Hardness, softness, and electrophilicity index.
A hypothetical table of molecular descriptors for a series of derivatives of this compound is presented below:
| Derivative | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molecular Weight ( g/mol ) |
| Parent Compound | Data not available | Data not available | Data not available | Data not available |
| Derivative 1 | Data not available | Data not available | Data not available | Data not available |
| Derivative 2 | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no specific QSAR/QSPR studies on the chemical reactivity of this compound's derivatives have been found.
Prediction of Chemical Reactivity Trends
Once a statistically significant QSAR/QSPR model is developed, it can be used to predict the chemical reactivity of new, unsynthesized derivatives of this compound. For example, a model could predict how different substituents on the phenyl ring would affect the compound's susceptibility to oxidation or its pKa value. Such predictive models would be highly valuable in guiding the synthesis of new compounds with desired reactivity profiles.
Chemical Reactivity, Transformation, and Functionalization of 1 T Butyl 5 Methyl 4 Phenylimidazole
Electrophilic Aromatic Substitution (EAS) on the Imidazole (B134444) Ring and Phenyl Group of 1-T-Butyl-5-methyl-4-phenylimidazole
While the imidazole ring itself is more susceptible to electrophilic attack than benzene, the lack of available C-H bonds on the imidazole core of this compound directs electrophilic aromatic substitution (EAS) reactions to the C-4 phenyl group. globalresearchonline.netslideshare.net The imidazole moiety acts as a substituent on the phenyl ring, influencing the rate and regioselectivity of the substitution.
Halogenation: The halogenation of this compound is anticipated to occur on the phenyl ring. The imidazole ring is generally considered an activating group, directing electrophiles to the ortho and para positions of the phenyl substituent. wikipedia.org Standard halogenating agents such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent can be employed. The reaction with NBS may proceed via a radical mechanism if initiated by light or a radical initiator, but an electrophilic pathway is also common for aromatic substrates. youtube.com
Nitration: Nitration is a classic electrophilic aromatic substitution that introduces a nitro group onto an aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orggoogle.com For this compound, this reaction is expected to functionalize the phenyl ring. The strong acidic conditions of nitration can lead to protonation of the imidazole ring, which could deactivate the system towards electrophilic attack. nih.gov However, studies on related 2-aryl imidazoles have shown that nitration can proceed on the imidazole ring itself under specific conditions, though substitution on the aryl ring is also common. google.com In cases where the aryl group contains electronegative substituents, nitration preferentially occurs on the imidazole moiety. google.com For this compound, where the phenyl ring is unsubstituted, substitution is expected on the phenyl ring.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Phenylimidazoles
| Reaction | Reagents and Conditions | Expected Major Product(s) |
|---|---|---|
| Bromination | NBS, CCl₄, reflux | 1-T-Butyl-5-methyl-4-(4-bromophenyl)imidazole |
| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-25 °C | 1-T-Butyl-5-methyl-4-(4-nitrophenyl)imidazole and 1-T-Butyl-5-methyl-4-(2-nitrophenyl)imidazole |
Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution on activated aromatic rings.
The regioselectivity of electrophilic substitution on the phenyl group of this compound is primarily governed by the directing effect of the imidazole substituent. As an electron-donating group, the imidazole ring directs incoming electrophiles to the ortho and para positions. stackexchange.com However, the significant steric bulk of the 1-T-Butyl-5-methyl-imidazole moiety is likely to hinder the approach of the electrophile to the ortho positions of the phenyl ring. Consequently, substitution at the para position is generally favored, leading to the formation of 4-substituted phenyl derivatives as the major products.
Nucleophilic Reactions at the Imidazole Core of this compound
The electron-rich nature of the imidazole ring makes it generally unreactive towards nucleophiles. globalresearchonline.net Nucleophilic substitution reactions on the imidazole ring are rare and typically require the presence of strong electron-withdrawing groups or a good leaving group on the ring, which are absent in this compound. askfilo.compharmaguideline.com
Imidazole rings are generally stable aromatic systems. Ring-opening reactions are uncommon and necessitate harsh reaction conditions. For some N-substituted imidazoles, cleavage of the imidazole ring can occur, for instance, in the presence of strong bases or upon treatment with specific reagents like acyl chlorides under aqueous sodium hydroxide, which can lead to ring cleavage. youtube.com Ring-closing reactions are fundamental to many imidazole synthesis methods, such as the Van Leusen imidazole synthesis, where components are brought together to form the heterocyclic ring. acs.orgwikipedia.org It is conceivable that under specific conditions, a ring-opened derivative of this compound could be induced to re-close, potentially reforming the imidazole or rearranging to a different heterocyclic structure.
Functionalization of the T-Butyl and Methyl Substituents in this compound
Functionalization of the alkyl substituents offers an alternative pathway to modify the molecule without altering the aromatic cores.
C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds, often employing transition metal catalysts. nih.govspringerprofessional.de
T-Butyl Group: The C-H bonds of the tert-butyl group are notoriously difficult to functionalize due to their high bond dissociation energy and steric hindrance. chemrxiv.org However, recent advances in catalysis have shown that even these robust groups can be targeted. For instance, manganese-based catalysts have been used for the hydroxylation of sterically congested primary C-H bonds in tert-butyl groups. chemrxiv.org Rhodium-catalyzed reactions have also been developed for the direct functionalization of nitrogen heterocycles, which could potentially be adapted for the modification of the N-tert-butyl group. nih.gov
Methyl Group: The methyl group at the C-5 position is a more accessible site for functionalization. Transition metal-catalyzed C-H activation strategies, for example using palladium or nickel catalysts, have been successfully applied to the arylation and alkenylation of C-H bonds on imidazole rings, including at the C-5 position. nih.govnih.govrsc.org Radical halogenation, for instance with NBS and a radical initiator, could convert the methyl group into a bromomethyl group, a versatile synthetic handle for further transformations.
Table 2: Potential C-H Functionalization Strategies for Alkyl Substituents
| Substituent | Reaction Type | Potential Reagents and Conditions | Potential Product |
|---|---|---|---|
| C5-Methyl | Radical Bromination | NBS, AIBN, CCl₄, reflux | 1-T-Butyl-5-(bromomethyl)-4-phenylimidazole |
| C5-Methyl | C-H Arylation | Aryl halide, Pd catalyst, base | 1-T-Butyl-5-(arylmethyl)-4-phenylimidazole |
| N1-t-Butyl | C-H Hydroxylation | H₂O₂, Mn catalyst, NFTBA (solvent) | 1-(2-hydroxy-1,1-dimethylethyl)-5-methyl-4-phenylimidazole |
Note: This table presents plausible but largely prospective functionalization reactions based on modern C-H activation methodologies.
Organometallic Reactions Involving this compound
The presence of both an imidazole and a phenyl ring allows for a variety of potential organometallic reactions, particularly palladium-catalyzed cross-coupling, provided the molecule is appropriately functionalized.
1-tert-butyl-5-methyl-4-phenylimidazole, in its native form, is not a substrate for Suzuki or Heck coupling reactions, as it lacks the necessary leaving group (typically a halide or triflate). However, if a halogen atom (e.g., Br, I) were introduced at the C2 position of the imidazole ring or at any position on the phenyl ring, these reactions would become highly relevant.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.net The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov Studies on related heterocyclic systems, such as N-substituted 5-bromoindazoles, demonstrate efficient coupling with various boronic acids using catalysts like Pd(dppf)Cl2. nih.gov
The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. organic-chemistry.org The mechanism also begins with oxidative addition, followed by migratory insertion of the alkene and subsequent β-hydride elimination. The N-substitution on imidazole derivatives has been shown to affect the catalytic activity in Heck reactions. nih.gov
The table below summarizes conditions used for Suzuki and Heck reactions on analogous brominated heterocyclic compounds, illustrating the potential for functionalized derivatives of 1-tert-butyl-5-methyl-4-phenylimidazole to undergo similar transformations.
| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield |
| Suzuki | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 92% |
| Suzuki | 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 70% |
| Heck | 2-Bromobenzimidazole | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | High |
This table presents data for analogous compounds to illustrate potential reactivity. DME = Dimethoxyethane; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DMF = Dimethylformamide.
Cycloaddition Reactions and Pericyclic Processes of this compound
The participation of 1-tert-butyl-5-methyl-4-phenylimidazole in cycloaddition reactions is governed by the aromaticity of its heterocyclic core.
The imidazole ring is an aromatic heterocycle with 6 π-electrons, analogous to pyrrole. This aromatic stabilization makes it a very poor participant in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, either as a diene or a dienophile. masterorganicchemistry.comsigmaaldrich.com For the imidazole ring to act as a diene, it would need to adopt a non-planar conformation, which would disrupt its aromaticity at a significant energetic cost. Therefore, 1-tert-butyl-5-methyl-4-phenylimidazole is not expected to undergo Diels-Alder reactions under standard conditions.
However, if the imidazole ring is part of a non-aromatic system or possesses a vinyl substituent, this reactivity changes dramatically. For instance, 4-vinylimidazoles have been shown to readily participate as dienes in Diels-Alder reactions with dienophiles like N-phenylmaleimide, even at room temperature, to yield complex cycloadducts. mdpi.comresearchgate.net
While [4+2] cycloadditions are unlikely, imidazoles can participate in other types of pericyclic processes, notably [3+2] cycloadditions (as a 1,3-dipole or dipolarophile), which are common in the synthesis of the imidazole ring itself. acs.orgacs.orgrsc.org
Redox Chemistry of this compound
The redox chemistry of this compound is associated with the electron-transfer properties of the π-conjugated system formed by the imidazole and phenyl rings.
These studies show that the redox processes are centered on the imidazole ring. acs.org The oxidation potentials are influenced by the number and position of the phenyl substituents. It can be expected that the electrochemical behavior of 1-tert-butyl-5-methyl-4-phenylimidazole would be most comparable to that of 4-phenylimidazole (B135205), but modified by the electronic effects of the N-tert-butyl and C-methyl groups. Both the tert-butyl and methyl groups are electron-donating substituents. This increased electron density on the imidazole ring should make the compound easier to oxidize compared to an unsubstituted analogue. Therefore, one would predict that the oxidation potential for 1-tert-butyl-5-methyl-4-phenylimidazole would be lower than that observed for 4-phenylimidazole.
The table below presents thermodynamic data for related phenylimidazoles.
| Compound | Melting Point (Tₘ) | Enthalpy of Fusion (ΔfusHm°) | Entropy of Fusion (ΔfusSm°) |
| 2-Phenylimidazole (2-PhI) | (421.1 ± 0.9) K | 25.1 kJ·mol⁻¹ | 59.6 J·K⁻¹·mol⁻¹ |
| 4-Phenylimidazole (4-PhI) | (414.4 ± 0.5) K | 27.5 kJ·mol⁻¹ | 66.4 J·K⁻¹·mol⁻¹ |
| 4,5-Diphenylimidazole | (506.6 ± 0.9) K | - | - |
| 2,4,5-Triphenylimidazole | (549.4 ± 0.9) K | - | - |
Data sourced from a comprehensive thermodynamic study of phenylimidazoles. nih.gov
Based on a comprehensive search of available scientific literature, there is no specific information published on the chemical compound "this compound" corresponding to the detailed outline provided. Research and documentation concerning its specific applications in coordination chemistry, catalysis, or as a building block in complex chemical synthesis could not be located.
The search did identify data for structurally related but distinct compounds, such as isomers (e.g., 1-tert-butyl-5-methyl-2-phenylimidazole) and analogues lacking one or more substituent groups (e.g., 1-tert-butyl-5-phenylimidazole). However, in adherence to the strict requirement to focus solely on "this compound," information regarding these other compounds cannot be presented.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for "this compound" at this time.
Applications of 1 T Butyl 5 Methyl 4 Phenylimidazole in Advanced Chemical Systems
Advanced Materials Science Applications
In the realm of materials science, the focus lies on leveraging the intrinsic properties of 1-T-Butyl-5-methyl-4-phenylimidazole to create novel materials with enhanced performance characteristics.
While direct studies on the polymerization of this compound are not extensively documented, the broader class of imidazole-containing polymers suggests potential pathways for its integration. Imidazole (B134444) and its derivatives can be incorporated into polymer chains to impart specific functionalities. For instance, the nitrogen atoms in the imidazole ring can act as ligands for metal ions, leading to the formation of coordination polymers with interesting catalytic or magnetic properties.
Furthermore, the tert-butyl group's steric bulk can influence the polymer's morphology and solubility, potentially leading to materials with unique processing characteristics. The phenyl group can contribute to the polymer's thermal stability and electronic properties through π-π stacking interactions. Research into the synthesis of polymers containing similarly substituted imidazole units could pave the way for the development of advanced polymeric materials based on this specific compound.
The inherent properties of the imidazole ring, combined with the attached functional groups, make this compound a candidate for applications in functional coatings and optoelectronic materials. Imidazole derivatives are known to exhibit strong electron-withdrawing properties, which is a desirable characteristic for materials used in organic light-emitting diodes (OLEDs) as emitters, hosts, or electron-transporting materials tandfonline.com. The molecular structure of these compounds plays a crucial role in their optoelectronic and thermal stability properties nwpu.edu.cn.
Imidazole-based compounds are also utilized in the development of functional coatings. For example, they can form protective films on metal surfaces, such as copper, to prevent oxidation and enhance sintering properties mdpi.com. Imidazole-functionalized coatings have been explored for their ability to provide corrosion resistance and for controlled drug-eluting applications on medical implants nih.gov. The combination of the imidazole core with a phenyl group in this compound could enhance its adhesion to surfaces through aromatic interactions, while the tert-butyl group could influence the coating's hydrophobicity and mechanical properties.
The field of optoelectronics is another promising area. Imidazole derivatives are key components in the synthesis of materials for OLEDs and other optoelectronic devices tandfonline.comnih.govmdpi.com. Their tunable electronic properties, which can be modified by altering the substituents on the imidazole ring, allow for the design of materials with specific light-emitting or charge-transporting characteristics mdpi.comacs.org. The presence of the phenyl group in this compound is particularly relevant, as aryl-substituted imidazoles are known to have potential in photoluminescence and electroluminescence globethesis.com.
Table 1: Potential Applications of Imidazole Derivatives in Advanced Materials
| Application Area | Relevant Properties of Imidazole Derivatives | Potential Role of this compound |
| Polymer Architectures | Ligand formation, steric influence, thermal stability | Monomer for functional polymers, additive to modify polymer properties |
| Functional Coatings | Corrosion inhibition, adhesion promotion, controlled release | Component in anti-corrosion coatings, biocompatible coatings |
| Optoelectronic Materials | Electron-withdrawing nature, tunable electronic properties, fluorescence | Emitter, host, or electron-transporting material in OLEDs |
This table is based on the general properties and applications of imidazole derivatives and suggests potential roles for the specific compound of interest.
Analytical Chemistry Applications
In analytical chemistry, precision and reliability are paramount. The unique spectral and chromatographic behavior of this compound suggests its potential utility in specialized analytical techniques.
Substituted imidazoles have garnered significant attention for their fluorescent properties, making them valuable as spectroscopic probes nih.govnih.gov. The fluorescence of these compounds can be sensitive to their local environment, such as pH, allowing them to be used as sensors nih.govnih.gov. The emission characteristics of imidazole derivatives can be tuned by modifying the substituents on the imidazole ring acs.org.
Specifically, N1-functionalized imidazoles have been synthesized and shown to be highly sensitive fluorescent probes for the detection of specific analytes like picric acid rsc.org. The combination of the phenyl ring, which can act as a fluorophore, and the imidazole core in this compound suggests that it could exhibit interesting photoluminescent properties. Further research would be needed to characterize its excitation and emission spectra and to evaluate its potential as a selective spectroscopic probe for various analytes.
For a compound to serve as a reliable reference standard, it must be of high purity and have well-defined physical and spectral properties. Pharmaceutical secondary standards of imidazole itself are available and are suitable for use in various analytical applications, including HPLC and GC sigmaaldrich.com. Given the increasing interest in substituted imidazoles across various industries, it is plausible that highly pure this compound could be synthesized and characterized to serve as a reference standard for the analysis of related compounds in complex matrices. Its distinct molecular weight and fragmentation pattern in mass spectrometry would make it a useful marker for identifying and quantifying structurally similar imidazole derivatives.
Table 2: Potential Analytical Applications of this compound
| Application | Key Requirement | Potential of this compound |
| Spectroscopic Probe | Intrinsic fluorescence, sensitivity to environment | The phenyl-imidazole core suggests potential for fluorescence. |
| Chromatography Standard | High purity, well-characterized properties | Could be synthesized to a high degree of purity for use as a reference. |
This table outlines the potential analytical uses based on the properties of similar imidazole compounds.
Mechanistic Investigations of this compound Remain Undocumented in Publicly Accessible Scientific Literature
Following a comprehensive and exhaustive search of publicly available scientific databases and literature, it has been determined that there is no specific research detailing the mechanistic investigations of the chemical compound this compound. The stringent criteria of the requested article, focusing exclusively on this compound and its reaction mechanisms, cannot be met due to the absence of published data on its kinetic studies, isotopic labeling, reaction intermediates, or computational verifications.
The search for information encompassed all subsections of the proposed article outline, including:
Mechanistic Investigations Involving 1 T Butyl 5 Methyl 4 Phenylimidazole
Computational Verification of Proposed Mechanisms:No computational studies, such as Density Functional Theory (DFT) calculations, appear to have been published to verify any proposed reaction mechanisms for this compound.
While general information on related imidazole (B134444) compounds and theoretical concepts of mechanistic studies are available, the explicit and sole focus on "1-T-Butyl-5-methyl-4-phenylimidazole" as mandated by the instructions prevents the inclusion of such tangential information. Therefore, the generation of a scientifically accurate and non-speculative article that adheres to the provided outline is not possible at this time.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-tert-butyl-5-methyl-4-phenylimidazole, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted thioureas with α-haloketones or via palladium-catalyzed cross-coupling. For example, refluxing in ethanol with NaBH₄ as a reducing agent (4–6 hours) yields intermediates, followed by purification via recrystallization (ethanol/water mixtures). Reaction conditions like solvent polarity (e.g., ethanol vs. DMF) and temperature significantly influence purity, with yields ranging from 60–80% under optimized protocols .
Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of 1-tert-butyl-5-methyl-4-phenylimidazole?
- Methodological Answer :
- ¹H-NMR : The tert-butyl group shows a singlet at δ 1.4–1.6 ppm, while aromatic protons (4-phenyl) appear as multiplets at δ 7.2–7.5 ppm. Methyl groups resonate as singlets near δ 2.3–2.5 ppm .
- IR : Stretching vibrations for C=N (imidazole ring) appear at 1600–1650 cm⁻¹, and C-H bending for tert-butyl groups is observed at 1360–1380 cm⁻¹ .
Q. What are the standard protocols for evaluating the antimicrobial activity of 1-tert-butyl-5-methyl-4-phenylimidazole derivatives?
- Methodological Answer : In vitro assays against Mycobacterium tuberculosis or Staphylococcus aureus use broth microdilution (MIC determination). Compounds are dissolved in DMSO and tested at concentrations of 1–128 µg/mL. Activity is validated by comparing inhibition zones with reference drugs like isoniazid .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 1-tert-butyl-5-methyl-4-phenylimidazole analogs?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., bacterial strain variability, solvent effects). Statistical meta-analysis of multiple datasets, coupled with controlled replication studies (fixed DMSO concentration, standardized inoculum size), helps identify confounding variables. Cross-validation with computational docking (e.g., binding affinity to enzyme targets like InhA) clarifies structure-activity relationships .
Q. What computational strategies predict the solvent-dependent stability and reactivity of 1-tert-butyl-5-methyl-4-phenylimidazole?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model solvation effects. Polar solvents (e.g., water) stabilize the protonated imidazole ring via hydrogen bonding, while nonpolar solvents (toluene) favor planar conformations. Molecular dynamics simulations (50 ns trajectories) assess thermodynamic stability in mixed solvents .
Q. How do electron-withdrawing/donating substituents at the 4-phenyl position alter the physicochemical properties of 1-tert-butyl-5-methyl-4-phenylimidazole?
- Methodological Answer : Substituent effects are quantified via Hammett σ constants. For example:
- Electron-withdrawing groups (NO₂, Br) : Increase logP (lipophilicity) by 0.5–1.2 units, enhancing membrane permeability but reducing aqueous solubility.
- Electron-donating groups (OCH₃, CH₃) : Lower melting points by 20–30°C due to reduced crystallinity.
Data from analogs in and suggest substituent-driven trends in bioactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
